![molecular formula C16H20N4O B4772614 5-cyclopropyl-N-isopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4772614.png)
5-cyclopropyl-N-isopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
Synthesis Analysis
The synthesis of 5-cyclopropyl-N-isopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a two-step process, starting with a Dimroth reaction followed by amidation. This method has been utilized to generate compounds for anticancer activity screening within a 1H-1,2,3-triazole-4-carboxamide library. The cyclopropyl ring in these compounds is oriented almost perpendicular to the benzene ring, demonstrating a significant dihedral angle which impacts the compound's reactivity and interactions (Pokhodylo, Slyvka, & Pavlyuk, 2021).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the orientation of the cyclopropyl and benzene rings, as well as the interactions within the crystal lattice. The dihedral angle between the cyclopropyl ring and the benzene ring, as well as the plane of the triazole ring, plays a crucial role in determining the compound's molecular geometry and its potential binding interactions. In the crystal, molecules are interconnected through hydrogen bonding, forming ribbons that propagate in specific directions, which can influence the compound's solubility and stability (Pokhodylo, Slyvka, & Pavlyuk, 2021).
Chemical Reactions and Properties
The chemical reactivity of 5-cyclopropyl-N-isopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is influenced by its structural features, including the presence of the cyclopropyl and triazole rings. These structural elements can undergo various chemical reactions, such as cycloaddition, which is useful in further modifying the compound for specific applications. The triazole ring, in particular, offers sites for regioselective reactions, enabling the synthesis of derivatives with varied biological activities (Ferrini et al., 2015).
properties
IUPAC Name |
5-cyclopropyl-1-(4-methylphenyl)-N-propan-2-yltriazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-10(2)17-16(21)14-15(12-6-7-12)20(19-18-14)13-8-4-11(3)5-9-13/h4-5,8-10,12H,6-7H2,1-3H3,(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFMMKBXZLZGQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC(C)C)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-1-(4-methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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